molecular formula C8H5Br3O B3263465 1,3,5-Tribromo-2-(ethenyloxy)benzene CAS No. 3748-03-6

1,3,5-Tribromo-2-(ethenyloxy)benzene

Cat. No.: B3263465
CAS No.: 3748-03-6
M. Wt: 356.84 g/mol
InChI Key: JECCLIFUKCIFQT-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-(ethenyloxy)benzene is a chemical compound with the molecular formula C8H5Br3O and a molecular weight of 356.84 g/mol . It is characterized by the presence of three bromine atoms and an ethenyloxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination process involves the use of elemental bromine and a suitable catalyst to achieve the desired substitution on the benzene ring . The ethenyloxy group can be introduced through a nucleophilic substitution reaction using an appropriate alkoxide.

Industrial Production Methods

Industrial production of 1,3,5-tribromo-2-(ethenyloxy)benzene typically involves large-scale bromination reactions followed by purification processes to obtain the desired compound in high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-(ethenyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Used for substitution reactions to replace bromine atoms.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

1,3,5-Tribromo-2-(ethenyloxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2-(ethenyloxy)benzene involves its interaction with specific molecular targets and pathways. The bromine

Properties

IUPAC Name

1,3,5-tribromo-2-ethenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECCLIFUKCIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3748-03-6
Record name 1,3,5-tribromo-2-(ethenyloxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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